Azetidine, 1-acetyl-3-chloro- Azetidine, 1-acetyl-3-chloro-
Brand Name: Vulcanchem
CAS No.: 179894-10-1
VCID: VC16011419
InChI: InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3
SMILES:
Molecular Formula: C5H8ClNO
Molecular Weight: 133.57 g/mol

Azetidine, 1-acetyl-3-chloro-

CAS No.: 179894-10-1

Cat. No.: VC16011419

Molecular Formula: C5H8ClNO

Molecular Weight: 133.57 g/mol

* For research use only. Not for human or veterinary use.

Azetidine, 1-acetyl-3-chloro- - 179894-10-1

Specification

CAS No. 179894-10-1
Molecular Formula C5H8ClNO
Molecular Weight 133.57 g/mol
IUPAC Name 1-(3-chloroazetidin-1-yl)ethanone
Standard InChI InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3
Standard InChI Key GHIRQJGODJTKEM-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC(C1)Cl

Introduction

Structural and Molecular Properties of 1-Acetyl-3-Chloroazetidine

Molecular Architecture

1-Acetyl-3-chloroazetidine (C₅H₈ClNO) consists of a saturated four-membered azetidine ring with the following substituents:

  • Acetyl group (–COCH₃) at the nitrogen atom (1-position).

  • Chlorine atom at the 3-position.

The ring’s strain and electron-withdrawing substituents influence its reactivity. The acetyl group enhances stability via resonance, while the chlorine atom introduces potential sites for nucleophilic substitution .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₅H₈ClNO
Molecular weight135.58 g/mol
Hybridization (N)sp³
Ring strain~25–30 kcal/mol

Synthetic Routes to 1-Acetyl-3-Chloroazetidine

Imine-Chloroacetyl Chloride Cycloaddition

Azetidine derivatives are often synthesized via [2+2] cycloaddition reactions. For example, Schiff bases (imines) react with chloroacetyl chloride in the presence of triethylamine to form 3-chloroazetidin-2-ones . Adapting this method:

  • Imine formation: Condensation of a primary amine with an aldehyde.

  • Cyclization: Reaction with chloroacetyl chloride introduces the chlorine atom and forms the azetidine ring.

  • Acetylation: Post-synthetic acetylation of the nitrogen atom using acetic anhydride .

Scheme 1: Proposed Synthesis Pathway

Imine+ClCH2COClEt3N3-Chloroazetidin-2-oneAcetylation1-Acetyl-3-chloroazetidine\text{Imine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{3-Chloroazetidin-2-one} \xrightarrow{\text{Acetylation}} \text{1-Acetyl-3-chloroazetidine}

Alternative Approaches

  • Direct functionalization: Acetylation of 3-chloroazetidine using acetyl chloride.

  • Ring-opening/ring-closing: Utilizing strained precursors like epoxides or aziridines .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions for analogous compounds include:

  • C=O stretch: 1695–1799 cm⁻¹ (acetyl group) .

  • C–Cl stretch: 702–784 cm⁻¹ .

  • N–H bend: Absent due to acetylation.

¹H NMR

  • N–CH protons: δ 5.09–5.16 (multiplet, azetidine ring) .

  • Acetyl methyl: δ 2.10–2.30 (singlet).

¹³C NMR

  • Carbonyl (C=O): δ 165–175 ppm.

  • C–Cl: δ 45–55 ppm .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C (estimated).

  • Hydrolytic sensitivity: The C–Cl bond may undergo nucleophilic substitution in aqueous basic conditions.

Table 2: Predicted Physicochemical Data

PropertyValue
Melting point80–85°C (estimated)
Boiling point210–215°C (estimated)
Solubility in waterLow (<1 g/L)

Challenges and Future Directions

  • Synthetic optimization: Improving yields and selectivity in cyclization steps.

  • Biological profiling: Screening against broader microbial panels.

  • Structural analogs: Exploring nitro or sulfonyl substitutions for enhanced activity .

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